molecular formula C20H19NO4S B13214086 3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydrothiophene-3-carboxylic acid

3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydrothiophene-3-carboxylic acid

Cat. No.: B13214086
M. Wt: 369.4 g/mol
InChI Key: HWFYRPQWLZKDRU-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydrothiophene-3-carboxylic acid is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydrothiophene-3-carboxylic acid typically involves the protection of the amino group of tetrahydrothiophene-3-carboxylic acid with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydrothiophene-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thioethers .

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydrothiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydrothiophene-3-carboxylic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions. The compound’s molecular targets and pathways depend on the specific peptides or proteins it is incorporated into .

Comparison with Similar Compounds

Similar Compounds

    3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protective properties.

    3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid: An oxetane derivative used in peptide synthesis.

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: A phenylalanine derivative used in the study of protein structure.

Uniqueness

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydrothiophene-3-carboxylic acid is unique due to its tetrahydrothiophene ring, which imparts distinct chemical properties compared to other amino acid derivatives. This structural feature makes it particularly useful in the synthesis of sulfur-containing peptides and proteins .

Properties

Molecular Formula

C20H19NO4S

Molecular Weight

369.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)thiolane-3-carboxylic acid

InChI

InChI=1S/C20H19NO4S/c22-18(23)20(9-10-26-12-20)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23)

InChI Key

HWFYRPQWLZKDRU-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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